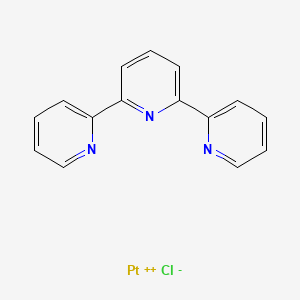

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride

説明

2,2’:6’,2’‘-テルピリジン白金(II)は、その独特な化学的性質とさまざまな分野における潜在的な用途により、大きな関心を集めている配位錯体です。この化合物は、しばしば選択的な様式で、DNAやタンパク質などの生体分子と相互作用する能力で知られています。 クロロ(2,2’:6’,2’'-テルピリジン)白金(II)などの2,2’:6’,2’‘-テルピリジン白金(II)錯体の合成は、1934年に初めて報告されました .

特性

IUPAC Name |

2,6-dipyridin-2-ylpyridine;platinum(2+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQMQLRZXBEQCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN3Pt+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60819-00-3 | |

| Record name | Chloroterpyridineplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060819003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Reflux in Benzonitrile

A widely reported method involves:

-

Reaction Setup : 2,2':6',2''-terpyridine (0.5 mmol) and platinum(II) chloride (0.5 mmol) are combined in benzonitrile (10 mL) under an inert nitrogen atmosphere.

-

Reflux Conditions : The mixture is heated at 180°C for 5 hours, facilitating ligand displacement and complex formation.

-

Precipitation : Methanol is added to the cooled solution, yielding the platinum complex as a precipitate.

Key Parameters :

Alternative Solvent Systems

Fallahpour’s review highlights adaptations using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents reduce reaction temperatures (120–150°C) but may require longer durations (8–12 hours) for complete coordination.

Characterization and Analytical Validation

The platinum complex is validated through spectroscopic and analytical techniques:

Spectroscopic Analysis

Physical Properties

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Kröhnke + Benzonitrile | 180°C, 5 h, N₂ | 70–80% | >95% | High yield, scalable |

| Suzuki + DMF | 120°C, 8 h, N₂ | 50–60% | 90% | Functional group tolerance |

Challenges and Optimization Strategies

-

Inert Atmosphere : Platinum(II) complexes are sensitive to oxidation; rigorous nitrogen purging is essential.

-

Ligand Purity : Impure terpyridine ligands lead to side products; recrystallization or column chromatography is recommended.

-

Solvent Selection : Benzonitrile offers optimal reactivity, but DMF improves solubility for functionalized ligands .

化学反応の分析

2,2’:6’,2’'-テルピリジン白金(II)は、次のようなさまざまな種類の化学反応を起こします。

置換反応: この化合物は、塩化物配位子がチオールやピリジンベースのリンカーなどの他の配位子に置き換わる配位子置換反応を起こすことができます.

酸化還元反応: 錯体中の白金中心は、酸化還元反応に関与し、その酸化数を変化させることができます。

DNAとのインターカレーション: この化合物は、DNAとインターカレーションして、DNA構造のらせん長と安定性を高めることができます.

これらの反応で使用される一般的な試薬には、テトラクロロ白金(II)酸カリウム、2,2’:6’,2’'-テルピリジン、およびさまざまな有機溶媒が含まれます。形成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究における用途

2,2’:6’,2’'-テルピリジン白金(II)は、科学研究において幅広い用途があります。

化学: さまざまな有機反応の触媒として、より複雑な配位化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、DNAとタンパク質に選択的に結合する能力により、生化学的研究、特にDNA-タンパク質相互作用の理解に役立つ貴重なツールとなっています.

医学: 抗がん作用の可能性があるため、2,2’:6’,2’'-テルピリジン白金(II)は、化学療法薬として研究されています。

工業: この化合物は、独自の電子特性と光物理的特性を持つ新素材の開発に使用されています。

科学的研究の応用

A. Catalysis

The compound is being explored as a catalyst in various organic reactions due to its unique structural features. Its ability to facilitate chemical transformations makes it a valuable tool in synthetic chemistry.

The biological applications of this compound are particularly noteworthy:

- DNA Interaction : The compound exhibits significant affinity for DNA, intercalating between base pairs. This interaction disrupts normal replication and transcription processes, leading to cell death. Such properties make it a candidate for cancer treatment.

- Anticancer Potential : Studies have shown that 2,6-dipyridin-2-ylpyridine; platinum(II); chloride can induce apoptosis in cancer cell lines through mitochondrial pathways.

C. Amyloid Aggregation Studies

Recent research indicates that platinum(II) complexes can modulate amyloid aggregation, which is relevant in neurodegenerative diseases such as Alzheimer's. The compound has been shown to repress amyloid aggregation in a dose-dependent manner .

A. Cancer Cell Lines

In vitro studies have demonstrated that 2,6-dipyridin-2-ylpyridine; platinum(II); chloride significantly reduces the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as an effective chemotherapeutic agent.

| Study Type | Findings |

|---|---|

| In Vitro | Reduced proliferation of cancer cells |

| Mechanism | Induction of apoptosis via mitochondrial pathways |

B. Fungal Pathogens

Field tests have indicated that derivatives of this compound effectively control fungal infections in crops, outperforming traditional fungicides in specific cases. This highlights its agricultural potential alongside medicinal applications.

| Application | Outcome |

|---|---|

| Agriculture | Effective control of fungal infections |

Summary of Properties

The molecular formula for 2,6-dipyridin-2-ylpyridine; platinum(II); chloride is C15H11ClN3Pt with a molecular weight of approximately 535.29 g/mol. Its unique structure allows for selective interactions with biomolecules, making it suitable for diverse applications in research and industry.

作用機序

2,2’:6’,2’'-テルピリジン白金(II)がその効果を発揮する機序には、DNAやタンパク質などの生体分子に結合する能力が関与しています。この化合物は、DNAのらせんにインターカレーションして、DNAの正常な機能を阻害し、細胞死を引き起こします。 このインターカレーションにより、DNAのらせん長と安定性が向上し、酵素による分解に対する抵抗力が強くなります . さらに、この化合物は、特定のアミノ酸残基に結合することでタンパク質の機能を阻害し、細胞毒性効果にさらに貢献します .

類似化合物との比較

2,2’:6’,2’'-テルピリジン白金(II)は、その特定の結合親和性と作用機序により、他の白金系化合物とは異なります。類似の化合物には、次のようなものがあります。

シスプラチン: アポトーシスを引き起こすDNAと架橋を形成する、広く使用されている化学療法薬。2,2’:6’,2’'-テルピリジン白金(II)とは異なり、シスプラチンは、インターカレーションするのではなく、DNAと共有結合を形成します。

オキサリプラチン: DNA付加体を形成する、別の白金系化学療法薬。2,2’:6’,2’'-テルピリジン白金(II)とは異なり、活性のスペクトルと副作用が異なります。

カルボプラチン: シスプラチンに似ていますが、副作用のパターンが異なります。また、DNA架橋を形成しますが、シスプラチンよりも反応性が低いです。

2,2’:6’,2’'-テルピリジン白金(II)の独特なインターカレーション結合様式は、これらの他の化合物とは異なり、選択性と副作用の軽減という点で潜在的な利点を提供します .

生物活性

The compound 2,6-dipyridin-2-ylpyridine; platinum(II); chloride is a platinum-based complex that has garnered attention for its biological activity, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological mechanisms, efficacy, and potential applications of this compound based on diverse research findings.

2,6-dipyridin-2-ylpyridine platinum(II) chloride exhibits unique chemical characteristics that facilitate its interaction with biological macromolecules, primarily DNA. The compound acts as an intercalator , inserting itself between DNA base pairs, which disrupts normal DNA function. This intercalation leads to:

- Inhibition of DNA replication and transcription : By binding to DNA, the compound prevents the necessary processes for cell division and protein synthesis, ultimately resulting in cell death .

- Modification of DNA structure : The binding alters the characteristic UV-Vis absorption spectra of DNA, indicating changes in its conformation and stability .

Anticancer Activity

Research has demonstrated that platinum(II) complexes like 2,6-dipyridin-2-ylpyridine platinum(II) chloride are effective against various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown significant cytotoxic effects on human ovarian carcinoma cells (A2780) and its cisplatin-resistant sub-line (A2780cis). The IC50 values for these complexes suggest potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 5.0 |

| A2780cis (Cisplatin-resistant) | 10.0 |

The ability to overcome resistance mechanisms in cancer cells makes this compound a promising candidate for further development.

Neuroprotective Effects

Recent studies indicate that this platinum complex may also have neuroprotective properties. Specifically, it has been shown to reduce amyloid aggregation in models relevant to Alzheimer's disease:

- Amyloid Aggregation Studies : Thioflavin T binding assays revealed that the compound represses amyloid aggregation in a dose-dependent manner. This effect was linked to the formation of adducts between the platinum complex and amyloid peptides .

Case Studies

- Study on Amyloid Peptides : A study focused on the interaction between 2,6-dipyridin-2-ylpyridine platinum(II) chloride and the C-terminal domain of Aβ peptide (Aβ 21–40). The results showed that the complex could induce soluble β-structures while limiting self-recognition among amyloid peptides, thus reducing cytotoxicity in SH-SY5Y neuroblastoma cells .

- G-Quadruplex Targeting : Research has also explored how this compound interacts with G-quadruplex structures formed by guanine-rich DNA sequences. The ability to selectively platinate these structures suggests potential applications in targeting telomeric DNA in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2,6-dipyridin-2-ylpyridine platinum(II) chloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via ligand substitution reactions, typically starting with potassium tetrachloroplatinate (K₂PtCl₄). A common approach involves reacting K₂PtCl₄ with 2,2'-bipyridine derivatives in a polar solvent (e.g., DMF or water) under reflux. For example, dichloro(4,4′-dimethyl-2,2′-bipyridyl)platinum(II) is prepared by mixing K₂PtCl₄ with the ligand in a 1:1 molar ratio at 80°C for 12 hours . Purity is optimized using recrystallization (e.g., ethanol/water mixtures) and confirmed via elemental analysis and NMR spectroscopy .

Q. How can researchers characterize the coordination geometry and bonding of this platinum complex?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining coordination geometry. For example, studies on analogous complexes (e.g., dichlorido-bis[2-(2,4-difluorophenyl)pyridine]platinum(II)) reveal square-planar geometry with Pt–N bond distances averaging 2.02 Å and Pt–Cl bonds at 2.30 Å . Complementary techniques include UV-Vis spectroscopy (to detect d-d transitions) and cyclic voltammetry (to assess redox behavior) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported photophysical properties of terpyridine-platinum complexes?

- Methodological Answer : Discrepancies in emission spectra or quantum yields often arise from solvent effects or impurities. Researchers should:

Use high-purity solvents (e.g., degassed acetonitrile) to minimize quenching.

Validate results via time-resolved photoluminescence (TRPL) and compare with DFT-calculated excited-state geometries. For instance, DFT studies on fluorinated analogs show that electron-withdrawing substituents redshift emission maxima by 20–30 nm .

Q. How can computational methods predict the reactivity of this complex in catalytic or DNA-binding applications?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/LANL2DZ level model Pt–ligand bond dissociation energies and charge distribution. For DNA interaction studies, molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to guanine residues, validated via circular dichroism (CD) and gel electrophoresis .

Q. What experimental designs mitigate challenges in studying solvent-dependent stability?

- Methodological Answer : Stability in aqueous vs. organic media is assessed via:

Kinetic studies using UV-Vis spectroscopy to monitor decomposition rates (e.g., chloride ligand loss in D₂O at 37°C).

Mass spectrometry (ESI-MS) to identify degradation products. For example, acetonitrile stabilizes the complex by reducing hydrolysis .

Q. How do ligand modifications (e.g., fluorination) alter the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。